molecular formula C8H4ClNO2 B12881577 2,1-Benzoxazole-3-carbonyl chloride CAS No. 535992-89-3

2,1-Benzoxazole-3-carbonyl chloride

Cat. No.: B12881577
CAS No.: 535992-89-3
M. Wt: 181.57 g/mol
InChI Key: SQOJCCSSLKOMQW-UHFFFAOYSA-N
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Description

Benzo[c]isoxazole-3-carbonyl chloride is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c]isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidobenzoic acid with a suitable reagent to form the isoxazole ring. This can be achieved through photolysis in the presence of weak bases . Another approach involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of gold(III) chloride catalyst .

Industrial Production Methods

Industrial production of benzo[c]isoxazole-3-carbonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[c]isoxazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, isoxazole-linked glyco-conjugates, and other functionalized derivatives .

Scientific Research Applications

Benzo[c]isoxazole-3-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[c]isoxazole-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .

Properties

CAS No.

535992-89-3

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

2,1-benzoxazole-3-carbonyl chloride

InChI

InChI=1S/C8H4ClNO2/c9-8(11)7-5-3-1-2-4-6(5)10-12-7/h1-4H

InChI Key

SQOJCCSSLKOMQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C(=O)Cl

Origin of Product

United States

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